BPAM344

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

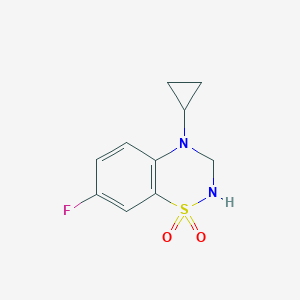

4-cyclopropyl-7-fluoro-2,3-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2S/c11-7-1-4-9-10(5-7)16(14,15)12-6-13(9)8-2-3-8/h1,4-5,8,12H,2-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTMTBPCYAZIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CNS(=O)(=O)C3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BPAM344: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of Kainate Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPAM344 is a potent, synthetic small molecule that functions as a positive allosteric modulator (PAM) of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for excitatory neurotransmission. This document provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its binding site, its impact on receptor kinetics and signaling, and the experimental methodologies used to elucidate its function. The information presented is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction to Kainate Receptors and this compound

Kainate receptors are tetrameric ion channels composed of various combinations of five subunits: GluK1-5. They are integral to synaptic transmission and plasticity in the central nervous system.[1][2] Dysregulation of KAR function has been implicated in a range of neurological and psychiatric disorders, making them a significant target for therapeutic intervention.

This compound, with the chemical name 4-cyclopropyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, is a well-characterized KAR PAM.[3] It exhibits subunit selectivity, primarily potentiating the activity of GluK1b, GluK2a, and GluK3a subunits.[4][5] Its mechanism of action involves binding to an allosteric site, distinct from the glutamate binding site, to modulate receptor function.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the positive allosteric modulation of KARs. This is achieved through its binding to a specific site on the receptor, which in turn influences the receptor's response to the endogenous agonist, glutamate.

Binding Site and Structural Insights

Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have revealed that this compound binds at the dimer interface of the ligand-binding domains (LBDs) of the KAR. Specifically, two molecules of this compound bind symmetrically per LBD dimer. This binding site is located at the interface between two subunits of the receptor. The binding of this compound involves interactions with key amino acid residues, including K531, P532, F533, T535, L783, and Q786 of one subunit and I519, P532, T535, S761, K762, and G763 of the adjacent subunit in the GluK2 receptor.

By binding to this interface, this compound acts as a molecular "adhesive," stabilizing the LBD dimer. This stabilization is crucial for its modulatory effects on channel gating.

Impact on Receptor Function and Signaling

The binding of this compound to the LBD dimer interface leads to several key functional changes in the kainate receptor:

-

Potentiation of Glutamate-Evoked Currents: this compound significantly enhances the amplitude of ion currents elicited by glutamate. This potentiation is concentration-dependent.

-

Decreased Desensitization: A hallmark of this compound's action is a dramatic reduction in the rate of receptor desensitization. Desensitization is a process where the channel closes despite the continued presence of the agonist. This compound stabilizes the LBD dimer, preventing the conformational changes that lead to desensitization.

-

Stabilization of the Closed and Active-Like States: In the absence of an agonist or in the presence of a competitive antagonist like DNQX, this compound can stabilize the GluK2 receptor in a closed, non-conducting state. However, in the presence of glutamate, it promotes an active-like conformation of the LBD.

The overall effect of this compound is an increase in the total charge transfer through the ion channel in response to glutamate, thereby enhancing excitatory signaling.

Signaling Pathway

The signaling pathway modulated by this compound is centered on the kainate receptor's function as a ligand-gated ion channel.

References

- 1. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Structure-Function Study of Positive Allosteric Modulators of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. xcessbio.com [xcessbio.com]

BPAM344 as a Positive Allosteric Modulator of Kainate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BPAM344, a pivotal positive allosteric modulator (PAM) of kainate receptors (KARs). Kainate receptors, a subtype of ionotropic glutamate receptors, are crucial for regulating synaptic transmission and plasticity within the central nervous system.[1][2][3] The modulation of these receptors by small molecules like this compound is a significant area of research for understanding neurological functions and developing novel therapeutic strategies for a range of disorders, including epilepsy, depression, and schizophrenia.[1][2] This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines key experimental protocols for its study, and illustrates the relevant signaling pathways.

Mechanism of Action

This compound exerts its modulatory effects by binding to a distinct allosteric site on the kainate receptor, separate from the glutamate binding site. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds at the interface of the ligand-binding domain (LBD) dimers. Specifically, two molecules of this compound bind per LBD dimer interface.

The primary mechanism of this compound is the stabilization of the LBD dimer interface, which acts as an "adhesive" to prevent the receptor from entering a desensitized state upon agonist binding. Normally, upon glutamate binding, the LBD "clamshell" closes, leading to either channel opening or desensitization, the latter of which involves the rupture of the LBD dimer interface. By stabilizing this interface, this compound prolongs the activated state of the receptor and inhibits desensitization. Interestingly, in the absence of an agonist, this compound can stabilize the receptor in a closed, non-conducting state.

Data Presentation: Quantitative Effects of this compound

The modulatory effects of this compound have been quantified across various kainate and AMPA receptor subunits. The following tables summarize key data from electrophysiological and fluorescence-based assays.

Table 1: Potentiation of Peak Current Amplitude by this compound

| Receptor Subunit | Modulator Concentration | Fold Potentiation of Glutamate-Evoked Current | Citation(s) |

|---|---|---|---|

| GluK1b | 100 µM | 5-fold | |

| GluK2a | 100 µM | 15-fold | |

| GluK2a | 200 µM | 21-fold | |

| GluK3a | 100 µM | 59-fold |

| GluA1i (AMPA) | 100 µM | 5-fold | |

Table 2: Potency (EC₅₀) of this compound on Kainate Receptors

| Receptor Subunit | Agonist Context | EC₅₀ Value | Citation(s) |

|---|---|---|---|

| GluK1 | 100 µM Kainate | 26.3 µM | |

| GluK2 | N/A | 79 µM | |

| GluK2 | 100 µM Kainate | 75.4 µM |

| GluK3 | 100 µM Kainate | 639 µM | |

Table 3: Effects of this compound on GluK2a Receptor Kinetics

| Parameter | Condition | Value | Citation(s) |

|---|---|---|---|

| Desensitization Kinetics (τ) | Without this compound | 5.5 ms | |

| Desensitization Kinetics (τ) | With this compound | 775 ms | |

| Deactivation Kinetics | With this compound | Minor effect | |

| Desensitization (τGlu) | 3 mM Glu | 4.35 ± 0.28 ms | |

| Desensitization (τGlu-BPAM-fast) | 3 mM Glu + 10 µM this compound | 11.1 ms |

| Desensitization (τGlu-BPAM-slow) | 3 mM Glu + 10 µM this compound | 726 ms | |

Experimental Protocols

The characterization of this compound relies on several key experimental techniques, including electrophysiology, structural biology, and fluorescence-based assays.

3.1. Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the receptor channel, providing detailed information on activation, desensitization, and modulation.

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with cDNA encoding the specific kainate receptor subunit of interest (e.g., rat GluK2).

-

Recording Configuration: Whole-cell patch-clamp recordings are performed. The cell membrane potential is typically held at -60 mV to record inward currents.

-

Ligand Application: A rapid solution exchange system is used to apply the agonist (e.g., 3 mM L-glutamate) to the cell for a set duration (e.g., 6 seconds).

-

Modulator Application: To test the effect of this compound, it is co-applied with the agonist. The resulting current is compared to the current elicited by the agonist alone.

-

Data Analysis: The peak amplitude, decay time constants (desensitization), and steady-state current are measured and analyzed to quantify the modulator's effect.

3.2. Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in elucidating the high-resolution structure of the GluK2 receptor in complex with this compound, revealing its binding site and mechanism.

-

Protein Expression and Purification: The full-length kainate receptor (e.g., GluK2) is expressed in a suitable cell line (e.g., HEK293S GnTl⁻ cells) and purified using affinity chromatography.

-

Complex Formation: The purified receptor is incubated with this compound (and often a competitive antagonist like DNQX to stabilize a specific state) to form a stable complex.

-

Vitrification: The protein complex solution is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.

-

Data Collection & Processing: The frozen grids are imaged in a transmission electron microscope. Thousands of particle images are collected, aligned, and averaged to reconstruct a 3D map of the receptor complex.

-

Model Building: An atomic model of the receptor and the bound modulator is built into the 3D density map.

3.3. Calcium-Sensitive Fluorescence-Based Assay

This high-throughput method is used to determine the potency and efficacy of modulators by measuring intracellular calcium changes.

-

Cell Line Generation: Stable HEK293 cell lines expressing individual homomeric kainate receptors (GluK1-3) are established.

-

Assay Preparation: Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: A fluorescent imaging plate reader (FLIPR) is used to add the agonist (e.g., kainate) and varying concentrations of this compound to the wells.

-

Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium through the activated and modulated kainate receptors.

-

Data Analysis: Dose-response curves are generated by plotting the fluorescence signal against the concentration of this compound to calculate EC₅₀ values.

Kainate Receptor Signaling Pathways

Kainate receptors contribute to neuronal signaling through both ionotropic and metabotropic mechanisms. This compound primarily modulates the ionotropic function.

-

Ionotropic Signaling: As ligand-gated ion channels, KARs mediate fast excitatory neurotransmission. Upon activation by glutamate, the channel opens, allowing the influx of Na⁺ and, to a lesser extent, Ca²⁺ ions, and the efflux of K⁺ ions. This leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). This compound enhances this process by preventing rapid desensitization, leading to a larger and more sustained current flow.

-

Metabotropic Signaling: KARs can also signal through G-protein-coupled pathways, independent of their channel function. This non-canonical signaling can modulate neurotransmitter release and other cellular processes. For instance, activation of GluK2-containing KARs can mobilize endocannabinoids, which then act as retrograde messengers to inhibit glutamate release at presynaptic terminals.

-

Presynaptic Modulation: KARs are located on both presynaptic and postsynaptic terminals. Presynaptically, they can modulate the release of neurotransmitters, including both glutamate and GABA.

References

An In-depth Technical Guide on the Effects of BPAM344 on GluK1, GluK2, and GluK3 Kainate Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of BPAM344, a positive allosteric modulator (PAM), on the homomeric kainate receptor (KAR) subunits GluK1, GluK2, and GluK3. It details the compound's mechanism of action, quantitative effects on receptor function, and the experimental protocols used for its characterization.

Introduction to Kainate Receptors and this compound

Kainate receptors are a subtype of ionotropic glutamate receptors (iGluRs) that play critical roles in regulating synaptic transmission and plasticity throughout the central nervous system.[1] Composed of five subunits (GluK1-5), functional KARs are tetrameric assemblies. The GluK1, GluK2, and GluK3 subunits can form functional homomeric or heteromeric channels and are key targets for pharmacological modulation in various neurological and psychiatric disorders.[2][3]

This compound is a benzothiadiazine-based small molecule initially explored for its effects on AMPA receptors but has been identified as a potent positive allosteric modulator of GluK1, GluK2, and GluK3 subunits.[4][5] As a PAM, it enhances the receptor's response to an agonist, such as glutamate, rather than activating the receptor directly.

Mechanism of Action

This compound exerts its modulatory effects by binding to the ligand-binding domain (LBD) dimer interface of the kainate receptor. Structural studies, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have revealed that two this compound molecules bind symmetrically at each LBD dimer interface.

The binding of this compound acts as a molecular "glue," stabilizing the LBD dimer. This stabilization prevents the conformational changes that lead to receptor desensitization—a process where the channel closes despite the continued presence of an agonist. By inhibiting desensitization, this compound prolongs the ion channel opening and enhances the overall current mediated by the receptor. Interestingly, in the absence of an agonist, this compound has been shown to stabilize the receptor in a closed, non-conducting state.

Quantitative Effects of this compound

The modulatory effect of this compound varies across the GluK1, GluK2, and GluK3 subunits. Its potency and efficacy have been quantified primarily through electrophysiology and calcium-sensitive fluorescence-based assays.

| Subunit | Assay Type | Agonist | EC₅₀ of this compound (μM) | Fold Potentiation (at specified this compound conc.) |

| GluK1b | Fluorescence Assay | 100 μM Kainate | 26.3 | 5-fold (at 100 μM) |

| GluK2a | Electrophysiology | Glutamate | 79 | 15-fold (at 100 μM), 21-fold (at 200 μM) |

| GluK2a | Fluorescence Assay | 100 μM Kainate | 75.4 | Not specified |

| GluK3a | Fluorescence Assay | 100 μM Kainate | 639 | 59-fold (at 100 μM) |

Data compiled from multiple sources. Note that experimental conditions can influence absolute values.

| Parameter | Condition | Value |

| Desensitization Time Constant (τ) | 3 mM Glutamate alone | 4.35 ± 0.28 ms |

| 3 mM Glutamate + 10 μM this compound | Fast component: 9.89 ± 0.55 msSlow component: 1,081 ± 119 ms | |

| Glutamate (unspecified conc.) | From 5.5 ms to 775 ms | |

| Deactivation Kinetics | Glutamate + this compound | Minor effect observed |

These data highlight that this compound is most potent at the GluK1 subunit but elicits the largest potentiation of current amplitude at the GluK3 subunit. Its most profound effect on channel kinetics is the dramatic slowing of desensitization, particularly for GluK2.

Experimental Protocols

The characterization of this compound's effects relies on several key methodologies.

This technique directly measures the ion flow through the receptor channel in response to agonist and modulator application.

-

Cell Preparation : Full-length rat GluK2 (with a Q621 site for Ca²⁺ permeability) is expressed in Human Embryonic Kidney (HEK) 293 cells.

-

Recording : Whole-cell patch-clamp recordings are performed at a holding potential of -60 mV.

-

Solution Application : A rapid perfusion system is used to apply solutions. The external solution typically contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl₂, and 10 glucose, pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2.

-

Experimental Procedure : A baseline is established before a prolonged application (e.g., 6 seconds) of an agonist like 3 mM glutamate. The experiment is then repeated with the co-application of the agonist and a specific concentration of this compound (e.g., 10 μM).

-

Data Analysis : The resulting current traces are analyzed to measure peak amplitude, steady-state current, and the time constant (τ) of desensitization by fitting the decay phase to an exponential function.

This high-throughput method measures receptor activation indirectly by detecting the influx of calcium through Ca²⁺-permeable KARs.

-

Cell Lines : HEK293 cell lines stably expressing the homomeric GluK1, GluK2, or GluK3 subunits are used.

-

Dye Loading : Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which increases its fluorescence intensity upon binding to Ca²⁺.

-

Assay Procedure : A baseline fluorescence is measured using a plate reader (e.g., a FlexStation). An agonist (e.g., 100 μM kainate) is applied, both in the absence and presence of varying concentrations of this compound.

-

Data Quantification : The peak fluorescence response is quantified as the difference between the maximal fluorescence after agonist application and the baseline. This allows for the generation of concentration-response curves to determine the EC₅₀ of the modulator.

Cryo-EM is used to determine the high-resolution structure of the full-length receptor in complex with this compound, providing direct insight into its binding site and mechanism.

-

Protein Expression and Purification : Full-length GluK2 is expressed in suspension-adapted HEK 293 cells. The protein is then purified using affinity chromatography in the presence of a detergent like digitonin.

-

Sample Preparation : The purified GluK2 protein is incubated with a high concentration of this compound (e.g., 500 μM) before being applied to EM grids and flash-frozen in liquid ethane.

-

Data Collection and Processing : The frozen grids are imaged using a transmission electron microscope. Thousands of particle images are collected and processed using specialized software to reconstruct a 3D model of the receptor-ligand complex.

Conclusion

This compound is a valuable pharmacological tool for studying the function of GluK1, GluK2, and GluK3 kainate receptors. It acts as a potent positive allosteric modulator by binding to the LBD dimer interface, where it stabilizes the active state and dramatically inhibits receptor desensitization. While its potency varies across subunits (GluK1 > GluK2 > GluK3), its potentiation effect is most pronounced at GluK3. The detailed experimental protocols outlined herein provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of modulating kainate receptors.

References

- 1. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule positive allosteric modulation of homomeric kainate receptors GluK1-3: development of screening assays and insight into GluK3 structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

The Discovery and Development of BPAM344: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPAM344 is a potent, small-molecule positive allosteric modulator (PAM) of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for excitatory neurotransmission in the central nervous system. This document provides a comprehensive technical overview of the discovery, mechanism of action, and pharmacological profile of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of KAR modulation. While extensive in vitro and structural data are available, information regarding the specific discovery process, pharmacokinetic properties, and in vivo efficacy of this compound is not yet publicly documented.

Introduction

Kainate receptors (KARs) are ligand-gated ion channels that play a critical role in regulating synaptic transmission and neuronal excitability.[1][2] Composed of various combinations of subunits (GluK1-5), KARs are implicated in a range of neurological and psychiatric disorders, including epilepsy, pain, and mood disorders.[1] The development of selective modulators for KARs has been a long-standing challenge in neuropharmacology. This compound, chemically known as 4-cyclopropyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, has emerged as a valuable research tool for probing KAR function.[2] It acts as a positive allosteric modulator, enhancing the receptor's response to the endogenous agonist glutamate.[2]

Discovery and Medicinal Chemistry

The specific discovery process of this compound has not been detailed in the available literature. However, it belongs to the benzothiadiazine dioxide class of compounds, which are known to modulate ion channels. Structure-activity relationship (SAR) studies on related compounds have indicated that electron-withdrawing substituents at the 7-position of the benzothiadiazine ring system enhance the modulatory activity at KARs.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the KAR, distinct from the glutamate binding site. Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have revealed that this compound binds at the dimer interface of the ligand-binding domain (LBD) of the receptor. This binding stabilizes the active conformation of the receptor, leading to a potentiation of glutamate-evoked currents. A key aspect of its mechanism is the marked decrease in the rate of receptor desensitization, which is the process by which the receptor becomes unresponsive to a sustained presence of the agonist. By preventing desensitization, this compound prolongs the duration of the channel opening in response to glutamate.

Signaling Pathway Diagram

References

BPAM344: A Technical Guide to its Application in Synaptic Transmission Research

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of BPAM344, a potent positive allosteric modulator of kainate receptors, and its application in the study of synaptic transmission. We will cover its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its use in electrophysiological studies.

Introduction: The Role of Kainate Receptors and this compound

Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play a crucial role in regulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2][3] Unlike AMPA and NMDA receptors, KARs have more complex roles, acting as mediators of excitatory postsynaptic potentials and as modulators of both excitatory and inhibitory neurotransmission.[3] Their involvement in various neurological and psychiatric disorders has made them a significant target for therapeutic development.[2]

The study of KARs has been advanced by the development of specific pharmacological tools. This compound is a small molecule that acts as a positive allosteric modulator (PAM) for KAR subunits GluK1, GluK2, and GluK3. It enhances the function of these receptors without directly activating them, making it an invaluable tool for dissecting the specific contributions of KARs to synaptic function and plasticity.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the kainate receptor, distinct from the glutamate binding site. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds at the ligand-binding domain (LBD) dimer interface.

The binding of glutamate to the KAR causes the LBD "clamshell" to close, leading to the opening of the ion channel. However, this is typically followed by a rapid desensitization process, where the LBD dimer interface ruptures, and the channel closes despite the continued presence of glutamate. This compound acts as a molecular "adhesive," stabilizing the LBD dimer interface and preventing this rupture. This action markedly decreases the receptor's desensitization rate, prolonging the flow of ions and potentiating the glutamate-evoked current.

Quantitative Data: Potency and Efficacy of this compound

The following table summarizes the quantitative effects of this compound on various kainate receptor subunits as determined by electrophysiological and fluorescence-based assays.

| Parameter | GluK1 | GluK2 | GluK3 | Notes |

| EC₅₀ (Potentiation) | 26.3 µM | 75.4 - 79 µM | 639 µM | Concentration for half-maximal potentiation of kainate/glutamate-evoked currents. |

| Peak Current Potentiation | ~5-fold | ~15- to 21-fold | ~59-fold | Fold increase in current amplitude in the presence of 100-200 µM this compound. |

| Desensitization Time Constant (τ) | N/A | From ~5.5 ms to ~775 ms | N/A | This compound dramatically slows the rate of receptor desensitization for GluK2. |

Data compiled from multiple sources. Values can vary based on experimental conditions.

Visualizing this compound's Role in Synaptic Transmission

The following diagram illustrates the molecular mechanism of this compound at a postsynaptic kainate receptor.

Caption: Mechanism of this compound at a glutamatergic synapse.

This flowchart outlines a typical electrophysiology experiment to characterize the effects of this compound on synaptic transmission.

Caption: Workflow for an electrophysiological study using this compound.

Experimental Protocols: Whole-Cell Patch-Clamp Analysis

This section provides a detailed methodology for investigating the effects of this compound on KAR-mediated excitatory postsynaptic currents (EPSCs) in acute hippocampal slices. This protocol is a composite based on standard electrophysiological practices.

-

Slicing Solution (Carbogenated, 4°C): Sucrose-based artificial cerebrospinal fluid (aCSF) to improve cell viability.

-

Recording aCSF (Carbogenated, 32-34°C): Standard aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂.

-

Internal Solution: Cesium-based solution to improve voltage clamp, containing (in mM): 135 CsMeSO₃, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314. pH adjusted to 7.25 with CsOH.

-

Pharmacological Agents:

-

This compound (e.g., 100 µM final concentration).

-

Picrotoxin (50 µM) to block GABA-A receptors.

-

D-AP5 (50 µM) to block NMDA receptors.

-

TTX (Tetrodotoxin, 1 µM) to confirm synaptic nature of events (optional control).

-

-

Acute Slice Preparation:

-

Anesthetize a rodent according to approved institutional animal care protocols.

-

Perfuse transcardially with ice-cold, carbogenated (95% O₂/5% CO₂) slicing solution.

-

Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal slices using a vibratome in the same ice-cold solution.

-

Transfer slices to a holding chamber with recording aCSF, incubate at 34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber on an upright microscope, continuously perfusing with carbogenated aCSF at 2-3 mL/min.

-

Visualize CA1 pyramidal neurons using DIC optics.

-

Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.

-

Voltage-clamp the neuron at -70 mV to record inward EPSCs.

-

Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collateral afferents.

-

-

Data Acquisition:

-

Deliver test stimuli (e.g., 100 µs duration) every 10-20 seconds (0.1-0.05 Hz). Adjust stimulus intensity to evoke a stable EPSC of 50-150 pA.

-

In the presence of D-AP5 and Picrotoxin, the remaining current is primarily mediated by AMPA and Kainate receptors.

-

Record a stable baseline of evoked EPSCs for 10-15 minutes.

-

-

Application of this compound:

-

Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 100 µM).

-

Continue recording for 20-30 minutes to allow the drug to reach equilibrium and to observe its full effect.

-

-

Data Analysis:

-

Measure the peak amplitude and the decay time constant (τ) of the averaged EPSCs from the baseline period and the this compound application period.

-

Calculate the percentage change in amplitude to quantify potentiation.

-

Compare the decay kinetics to assess the effect on receptor desensitization. A significant increase in the decay time constant indicates a slowing of desensitization.

-

Conclusion

This compound is a powerful and specific tool for the functional investigation of kainate receptors in the brain. Its ability to potentiate KAR currents by preventing desensitization allows researchers to amplify and isolate KAR-mediated synaptic events. By using the protocols and understanding the mechanisms outlined in this guide, scientists can effectively leverage this compound to explore the nuanced roles of kainate receptors in synaptic transmission, plasticity, and neurological disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kainate receptors play a role in modulating synaptic transmission in the olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on BPAM344 and Ionotropic Glutamate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on BPAM344, a significant positive allosteric modulator (PAM) of ionotropic glutamate receptors (iGluRs), with a primary focus on its interaction with kainate receptors (KARs). Ionotropic glutamate receptors, including AMPA, kainate, and NMDA receptor subtypes, are ligand-gated ion channels that mediate the majority of excitatory synaptic transmission throughout the central nervous system.[1][2][3] Their roles in synaptic plasticity make them crucial for learning and memory.[3] this compound has emerged as a critical tool for elucidating the function and therapeutic potential of KARs, which are implicated in various neurological and psychiatric disorders.[4]

This compound: A Positive Allosteric Modulator of Kainate Receptors

This compound (4-cyclopropyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) is a positive allosteric modulator that primarily targets kainate receptor subunits GluK1, GluK2, and GluK3. Unlike agonists that directly activate receptors, PAMs like this compound bind to a different site on the receptor, enhancing the effect of the natural agonist, glutamate. This modulation offers a nuanced approach to influencing receptor activity. This compound has also been shown to potentiate currents in the AMPA receptor subunit GluA1i.

Mechanism of Action

Foundational research, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, has revealed that this compound exerts its effects by binding to the ligand-binding domain (LBD) dimer interface of the kainate receptor. The binding of two this compound molecules per LBD dimer interface acts as an "adhesive," stabilizing this interface and preventing the receptor from entering a desensitized state following glutamate binding. This stabilization leads to a potentiation of glutamate-evoked ion currents.

In the absence of an agonist or in the presence of a competitive antagonist like DNQX, this compound stabilizes the GluK2 receptor in a closed, non-conducting state. This indicates that this compound's primary role is to modulate the receptor's response to an agonist rather than directly activating it.

Quantitative Data

The following tables summarize the key quantitative findings from foundational research on this compound.

Table 1: Potency of this compound on Homomeric Kainate Receptors

This table presents the half-maximal effective concentration (EC50) of this compound, indicating its potency in potentiating agonist-induced responses for different kainate receptor subunits.

| Receptor Subunit | EC50 (µM) | Assay Type | Notes |

| GluK1 | 26.3 | Calcium-sensitive fluorescence-based | In the presence of 100 µM kainate. |

| GluK2 | 79 | Electrophysiology | Potentiation of glutamate-evoked currents. |

| GluK2 | 75.4 | Calcium-sensitive fluorescence-based | In the presence of 100 µM kainate. |

| GluK3 | 639 | Calcium-sensitive fluorescence-based | In the presence of 100 µM kainate. |

Table 2: this compound-Induced Potentiation of Peak Current Amplitude

This table shows the fold-increase in the maximum current response elicited by glutamate when in the presence of this compound.

| Receptor Subunit | Fold Potentiation | This compound Concentration |

| GluK1b | 5-fold | 100 µM |

| GluK2a | 15-fold | 100 µM |

| GluK2a | 21-fold | 200 µM |

| GluK3a | 59-fold | 100 µM |

| GluA1i (AMPA) | 5-fold | 100 µM |

Table 3: Effect of this compound on GluK2a Receptor Kinetics

This table illustrates how this compound significantly alters the speed of desensitization of the GluK2a receptor.

| Kinetic Parameter | Without this compound | With this compound |

| Desensitization Kinetics (τ) | 5.5 ms | 775 ms |

| Deactivation Kinetics | Minor effect observed | Minor effect observed |

Experimental Protocols

The foundational understanding of this compound's interaction with iGluRs has been built upon several key experimental techniques.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the receptor channel, providing direct evidence of potentiation and changes in receptor kinetics.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with plasmids encoding the desired kainate receptor subunit (e.g., GluK2).

-

Recording: Whole-cell patch-clamp recordings are performed on transfected cells. The cell membrane potential is held at a constant voltage (e.g., -60 mV).

-

Ligand Application: A rapid solution exchange system is used to apply glutamate to the cell, eliciting an inward current. To test the modulator, cells are pre-incubated with this compound before co-application with glutamate.

-

Data Analysis: The peak amplitude of the glutamate-evoked current is measured in the presence and absence of this compound to determine the fold potentiation. The decay of the current is fitted with an exponential function to calculate the time constant (τ) of desensitization.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in visualizing the structure of the GluK2 receptor in complex with this compound, revealing its binding site and mechanism of action.

-

Protein Expression and Purification: Full-length GluK2 is expressed in a suitable cell line (e.g., suspension-adapted HEK 293 cells) and purified using affinity chromatography in the presence of a detergent like digitonin.

-

Complex Formation: The purified GluK2 protein is incubated with a high concentration of this compound (e.g., 500 µM) to ensure binding.

-

Sample Preparation: The protein-ligand complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer.

-

Data Collection and Processing: The grids are imaged in a transmission electron microscope. Thousands of particle images are collected and processed using software like RELION to reconstruct a 3D model of the receptor complex. This allows for the visualization of the this compound molecules bound at the LBD dimer interface.

Calcium-Sensitive Fluorescence-Based Assays

This high-throughput method allows for the efficient screening and characterization of modulators by measuring a downstream effect of ion channel opening—calcium influx.

-

Cell Line Establishment: HEK293 cells are transiently transfected to express the homomeric kainate receptor of interest (GluK1, GluK2, or GluK3).

-

Assay Preparation: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: Using a microplate reader, the baseline fluorescence is measured. An agonist (e.g., 100 µM kainate) is applied along with varying concentrations of this compound.

-

Signal Detection: The increase in intracellular calcium upon channel opening leads to an increase in fluorescence, which is detected by the plate reader.

-

Data Analysis: The fluorescence response is plotted against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Structural Insights and Logical Relationships

Structural studies have confirmed that this compound binding directly influences the conformational state of the receptor. By stabilizing the LBD dimer, it prevents the structural rearrangements that lead to desensitization, thus locking the receptor in a state that is primed for or sustained in activation in the presence of an agonist.

Conclusion

The foundational research on this compound has significantly advanced our understanding of ionotropic glutamate receptor modulation. Through a combination of electrophysiology, advanced structural biology, and fluorescence-based assays, the mechanism of action, potency, and kinetic effects of this compound have been clearly defined. It serves as a powerful pharmacological tool to dissect the complex roles of kainate receptors in synaptic transmission and neuronal signaling. Furthermore, the detailed structural and functional data provide a robust framework for the rational design of novel therapeutics targeting kainate receptors for the treatment of a range of central nervous system disorders.

References

An In-depth Technical Guide to the Pharmacology of BPAM344

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPAM344 is a novel small molecule that has been identified as a potent positive allosteric modulator (PAM) of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for synaptic transmission in the central nervous system. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamic effects, and the experimental methodologies used for its characterization. Through a synthesis of current research, this document aims to serve as an in-depth resource for professionals engaged in neuroscience research and the development of therapeutics targeting glutamatergic signaling.

Introduction

Kainate receptors, composed of various combinations of GluK1-5 subunits, are implicated in a range of physiological and pathological processes, including synaptic plasticity, epilepsy, and neurodevelopmental disorders.[1] The development of selective modulators for these receptors is of significant interest for therapeutic intervention. This compound has emerged as a key tool compound for studying KAR function due to its potentiation of receptor activity in response to the endogenous ligand glutamate.[2][3] This guide summarizes the key pharmacological data and experimental procedures related to this compound.

Mechanism of Action

This compound functions as a positive allosteric modulator by binding to a site distinct from the glutamate binding pocket.[1][4] Cryo-electron microscopy studies have revealed that this compound binds at the dimer interface of the ligand-binding domain (LBD) of KARs. This binding stabilizes the LBD dimer, which in turn reduces the rate of receptor desensitization and potentiates the ion flow through the channel in the presence of an agonist.

Pharmacological Effects

In Vitro Potency and Efficacy

The modulatory effects of this compound have been quantified across different KAR subunits, demonstrating a degree of subunit selectivity. The following table summarizes the key quantitative data from in vitro assays.

| Parameter | GluK1 | GluK2 | GluK3 | Assay Type | Reference |

| EC50 (Potentiation of Kainate) | 26.3 µM | 75.4 µM | 639 µM | Calcium Fluorescence Assay | |

| EC50 (Potentiation of Glutamate) | Not Reported | 79 µM | Not Reported | Electrophysiology | |

| Fold Potentiation (100 µM this compound) | 5-fold | 15-fold | 59-fold | Electrophysiology | |

| Effect on Desensitization | Markedly Decreased | Markedly Decreased | Markedly Decreased | Electrophysiology |

Structural Basis of Action

Cryo-electron microscopy has been instrumental in elucidating the structural basis for the positive allosteric modulation of KARs by this compound. These studies have provided high-resolution structures of the GluK2 receptor in complex with this compound, revealing the precise binding pocket at the LBD dimer interface.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacology of this compound.

Cell Culture and Transfection for KAR Expression

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of KAR subunits.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection:

-

Plate HEK293 cells in 6-well plates at a density of 2 x 10^5 cells/well 24 hours prior to transfection.

-

For each well, prepare a mix of plasmid DNA encoding the desired GluK subunit (e.g., 2 µg) in a serum-free medium such as Opti-MEM.

-

In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM according to the manufacturer's protocol.

-

Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes to allow for complex formation.

-

Add the transfection complex dropwise to the cells.

-

Incubate the cells for 24-48 hours before proceeding with functional assays.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure ion currents through KARs in response to agonist application, with and without this compound.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH).

-

-

Procedure:

-

Transfected HEK293 cells are transferred to a recording chamber on the stage of an inverted microscope.

-

Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution and mounted on a micromanipulator.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

Agonist (e.g., 1 mM glutamate) is applied rapidly using a perfusion system, and the resulting inward current is recorded.

-

The protocol is repeated with the co-application of this compound to measure its potentiating effect.

-

References

- 1. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Structure-Function Study of Positive Allosteric Modulators of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

BPAM344's Impact on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BPAM344, a positive allosteric modulator (PAM) of kainate receptors (KARs). It details the compound's mechanism of action, its quantifiable effects on KAR subunits, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers in neuroscience and professionals involved in the development of novel therapeutics targeting glutamatergic signaling.

Core Mechanism of Action

This compound enhances the function of kainate receptors, a subtype of ionotropic glutamate receptors crucial for mediating excitatory neurotransmission in the central nervous system[1][2][3][4]. Glutamate, the principal excitatory neurotransmitter, activates these receptors, leading to postsynaptic depolarization and the propagation of nerve impulses[1]. KARs are implicated in various physiological processes, including synaptic plasticity, and are associated with several neurological and psychiatric disorders.

The modulatory effect of this compound stems from its binding to the ligand-binding domain (LBD) dimer interface of the KAR. By stabilizing this interface, this compound acts as a molecular "adhesive," preventing the receptor from entering a desensitized state following activation by glutamate. This results in a sustained and potentiated response to glutamate, thereby increasing neuronal excitability. Cryo-electron microscopy (cryo-EM) studies have revealed that two molecules of this compound bind per LBD dimer interface.

Quantitative Impact on Kainate Receptor Function

The potentiation of KARs by this compound has been quantified through electrophysiological studies. The compound exhibits varying efficacy across different KAR subunits.

| Parameter | Subunit | Value | Concentration | Reference |

| EC₅₀ | GluK2a | 79 µM | N/A | |

| Peak Current Potentiation | GluK2a | 21-fold | 200 µM | |

| GluK2a | 15-fold | 100 µM | ||

| GluK3a | 59-fold | 100 µM | ||

| GluK1b | 5-fold | 100 µM | ||

| GluA1i (AMPA Receptor) | 5-fold | 100 µM | ||

| Desensitization Time Constant (τ) | GluK2a (without this compound) | 5.5 ms | N/A | |

| GluK2a (with this compound) | 775 ms | N/A |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound. In the presence of glutamate, KARs open, allowing ion influx and subsequent neuronal depolarization. This compound enhances this process by preventing receptor desensitization.

Experimental Protocols

The characterization of this compound's effects on neuronal excitability relies on several key experimental techniques.

Patch-Clamp Electrophysiology

This is the primary method for directly measuring the ion currents mediated by KARs.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with cDNA encoding the desired rat KAR subunit (e.g., GluK2).

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The membrane potential is typically held at -60 mV.

-

Ligand Application: A rapid solution exchange system is used to apply glutamate (e.g., 3 mM) to elicit a response. To test the effect of this compound, it is co-applied with glutamate.

-

Data Analysis: The resulting inward currents are recorded and analyzed to determine the peak current amplitude, the time constant of desensitization (τ), and deactivation kinetics.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is employed to determine the high-resolution structure of the KAR in complex with this compound, providing insights into its binding site and mechanism of action.

Methodology:

-

Protein Expression and Purification: The KAR protein (e.g., GluK2) is expressed and purified.

-

Complex Formation: The purified receptor is incubated with this compound to form a stable complex.

-

Cryo-EM Sample Preparation: The complex is applied to EM grids and rapidly frozen in liquid ethane.

-

Data Collection and Processing: The grids are imaged in a transmission electron microscope, and the resulting images are processed to reconstruct a 3D model of the receptor-ligand complex.

Calcium-Sensitive Fluorescence-Based Assay

This assay provides a higher-throughput method to assess the functional consequences of KAR modulation.

Methodology:

-

Cell Line Generation: Stable cell lines expressing the target KAR subunit (e.g., GluK1, GluK2, or GluK3) are generated.

-

Assay Preparation: Cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Application: this compound and a KAR agonist (e.g., glutamate, kainate, or domoate) are added to the cells.

-

Signal Detection: Changes in intracellular calcium levels, resulting from KAR activation, are measured as changes in fluorescence intensity. This allows for the evaluation of this compound's modulatory effect in the presence of different agonists.

Conclusion

This compound is a potent positive allosteric modulator of kainate receptors that significantly enhances neuronal excitability by preventing receptor desensitization. Its well-characterized mechanism of action and quantifiable effects on specific KAR subunits make it a valuable tool for studying glutamatergic signaling and a potential starting point for the development of novel therapeutics for neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a framework for further investigation into the properties of this compound and other KAR modulators.

References

- 1. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Structure-Function Study of Positive Allosteric Modulators of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. xcessbio.com [xcessbio.com]

BPAM344: A Technical Overview of a Novel Kainate Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies involving BPAM344, a positive allosteric modulator (PAM) of kainate receptors (KARs). This compound has emerged as a significant research tool for elucidating the function of KARs and holds potential for therapeutic development in neurological disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Findings and Quantitative Data

This compound selectively potentiates glutamate-evoked currents at KAR subunits GluK1b, GluK2a, and GluK3a.[1] Its primary mechanism involves binding to the ligand-binding domain (LBD) dimer interface, stabilizing the receptor in an active-like conformation and preventing desensitization.[2][3][4][5]

Potentiation of Glutamate-Evoked Currents

This compound significantly enhances the peak current amplitude of various KAR subunits in response to glutamate.

| Receptor Subunit | Concentration of this compound | Fold Potentiation of Peak Current | Reference |

| GluK1b | 100 µM | 5-fold | |

| GluK2a | 100 µM | 15-fold | |

| GluK2a | 200 µM | 21-fold | |

| GluK3a | 100 µM | 59-fold | |

| GluA1i (AMPA) | 100 µM | 5-fold |

EC50 Values

The half-maximal effective concentration (EC50) of this compound varies across different KAR subunits, indicating a degree of selectivity.

| Receptor Subunit | EC50 | Experimental Assay | Reference |

| GluK1 | 26.3 µM | Calcium-sensitive fluorescence-based assay | |

| GluK2 | 79 µM | Electrophysiology | |

| GluK2 | 75.4 µM | Calcium-sensitive fluorescence-based assay | |

| GluK3 | 639 µM | Calcium-sensitive fluorescence-based assay |

Impact on Receptor Kinetics

A key effect of this compound is its marked decrease in the desensitization kinetics of KARs, while having a minimal effect on deactivation.

| Parameter | Condition | Value | Reference |

| Desensitization Time Constant (τ) of GluK2a | Without this compound | 5.5 ms | |

| Desensitization Time Constant (τ) of GluK2a | With this compound | 775 ms |

Experimental Protocols

The characterization of this compound has involved a range of sophisticated experimental techniques to probe its interaction with KARs and its functional consequences.

Patch-Clamp Electrophysiology

This technique was central to quantifying the potentiation of glutamate-evoked currents and the modulation of receptor kinetics by this compound.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells were used for transient or stable expression of full-length rat GluK2.

-

Recording Conditions: Whole-cell patch-clamp recordings were performed at a membrane potential of -60 mV.

-

Ligand Application: A prolonged application of 3 mM glutamate was used to elicit rapidly activating inward currents.

-

Data Analysis: The peak current amplitude and the time constant of desensitization were measured in the absence and presence of this compound to determine its modulatory effects.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was employed to resolve the structure of the GluK2 KAR in complex with this compound, providing a detailed view of the binding site and the conformational changes induced by the modulator.

-

Sample Preparation: Rat GluK2 wild-type was expressed in HEK293S GnTl⁻ cells. The protein was solubilized in the presence of the competitive antagonist DNQX to reduce desensitization.

-

Purification: Affinity column chromatography was used for purification, with extensive washing with buffers containing 1 mM DNQX and a high salt concentration (500 mM).

-

Structural Determination: The cryo-EM structures of GluK2 in complex with this compound and other ligands like DNQX and the negative allosteric modulator perampanel were solved.

Calcium-Sensitive Fluorescence-Based Assay

This high-throughput assay was utilized to determine the potency of this compound at different KAR subunits.

-

Cell Lines: Stable GT-HEK293 cell lines expressing GluK1, GluK2, or GluK3 were generated.

-

Assay Principle: The assay measures the influx of calcium through the activated KAR channels using a calcium-sensitive fluorescent dye.

-

Experimental Procedure: Cells were incubated with the fluorescent dye, and the change in fluorescence was measured upon application of a KAR agonist (e.g., 100 µM kainate) in the presence of varying concentrations of this compound.

-

Data Analysis: The EC50 values for this compound at each KAR subunit were determined from the concentration-response curves.

X-ray Crystallography

X-ray crystallography was used to determine the structure of the GluK1 ligand-binding domain in complex with this compound, revealing the precise binding interactions.

-

Construct: The soluble ligand-binding domain of GluK1 was used for crystallization.

-

Crystallization: The protein was co-crystallized with this compound.

-

Structural Insights: The crystal structure located two modulator-binding sites at the GluK1 dimer interface.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the key experimental techniques used in its study.

Caption: Mechanism of this compound Action on Kainate Receptors.

Caption: Electrophysiological Workflow for this compound Characterization.

Caption: Cryo-EM Workflow for Structural Studies of this compound-KAR Complex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sobolevskylab.org [sobolevskylab.org]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

Methodological & Application

Application Notes and Protocols for Utilizing BPAM344 in In Vitro Neuronal Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPAM344 is a potent positive allosteric modulator (PAM) of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system.[1][2][3] Kainate receptors are implicated in a variety of neurological and psychiatric conditions, making them a key target for therapeutic development. This compound enhances the function of KARs by binding to the ligand-binding domain (LBD) dimer interface, acting as an "adhesive" to prevent receptor desensitization in the presence of an agonist like glutamate.[1][4] This modulation prolongs the activation of the receptor, making this compound a valuable tool for studying KAR physiology and pathophysiology in neuronal circuits.

These application notes provide detailed protocols for the use of this compound in primary and iPSC-derived neuronal cultures, with a focus on functional analysis using calcium imaging.

Data Presentation

Quantitative Analysis of this compound Potency

The following tables summarize the half-maximal effective concentration (EC50) values of this compound for potentiating the response of kainate at different homomeric kainate receptor subunits. This data is essential for designing experiments with appropriate concentrations of the modulator.

| Receptor Subunit | EC50 of this compound (in the presence of 100 µM kainate) | Reference |

| GluK1 | 26.3 µM | |

| GluK2 | 75.4 µM | |

| GluK3 | 639 µM |

| Receptor Subunit | Agonist | EC50 of Agonist (in the presence of 150 µM this compound) | Reference |

| GluK1 | Domoate | 0.77 µM | |

| GluK2 | Domoate | 1.33 µM |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action at the Kainate Receptor

Caption: Mechanism of this compound as a positive allosteric modulator of kainate receptors.

Experimental Workflow for In Vitro Neuronal Studies

Caption: Workflow for assessing this compound's effect on neuronal activity via calcium imaging.

Experimental Protocols

Protocol 1: Culture of Primary Hippocampal Neurons

This protocol is adapted for the culture of primary neurons suitable for functional assays.

Materials:

-

Neurobasal Medium

-

B-27 Supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Poly-D-lysine (PDL)

-

Laminin

-

DMEM

-

Fetal Bovine Serum (FBS)

-

Papain and DNase I

-

E18 rat embryos

Procedure:

-

Plate Coating:

-

Prepare a 50 µg/mL working solution of PDL in sterile water.

-

Coat the surface of culture vessels (e.g., 96-well plates) and incubate for at least 1 hour at 37°C.

-

Rinse plates three times with sterile water and allow them to dry completely.

-

Subsequently, coat with laminin (10 µg/mL) for at least 2 hours at 37°C before plating cells.

-

-

Neuron Isolation:

-

Dissect hippocampi from E18 rat embryos in ice-cold dissection medium.

-

Digest the tissue with papain (20 units/mL) and DNase I (10 µg/mL) at 37°C for 20-30 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

-

Cell Plating and Maintenance:

-

Determine cell density using a hemocytometer.

-

Plate neurons at a density of 30,000-50,000 cells/cm² in pre-warmed plating medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, replace 50% of the medium with fresh maintenance medium. Continue with 50% medium changes every 2-3 days.

-

Cultures are typically ready for functional assays between 7 and 21 days in vitro (DIV).

-

Protocol 2: Culture of iPSC-Derived Glutamatergic Neurons

This protocol outlines the basic steps for culturing commercially available iPSC-derived neurons.

Materials:

-

Cryopreserved iPSC-derived glutamatergic neurons

-

Specialized neuronal maintenance medium (as per manufacturer's instructions)

-

PDL and Geltrex or other suitable extracellular matrix coating

-

Doxycycline (if required for maturation)

Procedure:

-

Plate Coating:

-

Coat culture plates with PDL followed by Geltrex according to the manufacturer's recommendations to enhance cell adherence.

-

-

Thawing and Plating:

-

Rapidly thaw the vial of cryopreserved neurons in a 37°C water bath.

-

Transfer cells to a tube containing pre-warmed maintenance medium.

-

Centrifuge the cells, resuspend the pellet, and count viable cells.

-

Plate the neurons at the recommended density (e.g., 30,000 cells/cm²) on the pre-coated plates.

-

-

Maturation and Maintenance:

-

Follow the manufacturer's protocol for neuronal maturation, which may include a stabilization phase with specific supplements like doxycycline.

-

Perform regular media changes (e.g., 50% replacement every 2-3 days) as recommended.

-

Neurons are typically ready for experiments within 11-14 days post-thawing.

-

Protocol 3: Functional Analysis of this compound using Calcium Imaging

This protocol details how to assess the modulatory effect of this compound on agonist-induced calcium influx in cultured neurons.

Materials:

-

Mature neuronal cultures (from Protocol 1 or 2)

-

Fluo-4 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kainate or Glutamate stock solution (e.g., 10 mM in water)

-

Fluorescence microscope with time-lapse imaging capability

Procedure:

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (1-5 µM) with Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the neurons and wash once with HBSS.

-

Add the loading solution to the cells and incubate for 30-45 minutes at 37°C.

-

Wash the cells 2-3 times with fresh HBSS to remove excess dye and allow for de-esterification for at least 15 minutes before imaging.

-

-

This compound Incubation:

-

Prepare working solutions of this compound in HBSS. A final concentration range of 10-100 µM is a reasonable starting point based on EC50 values. Include a vehicle control (e.g., 0.1% DMSO).

-

Replace the HBSS with the this compound working solutions or vehicle control and incubate for 5-10 minutes.

-

-

Imaging and Agonist Application:

-

Place the culture plate on the microscope stage and focus on the neuronal field.

-

Begin time-lapse imaging, acquiring images every 1-2 seconds.

-

Record a stable baseline fluorescence for 30-60 seconds.

-

Add the kainate receptor agonist (e.g., kainate or glutamate) to achieve the desired final concentration (e.g., 10-100 µM).

-

Continue recording for several minutes to capture the full calcium response.

-

-

Data Analysis:

-

Define Regions of Interest (ROIs) around individual neuronal cell bodies.

-

Extract the mean fluorescence intensity for each ROI over time.

-

Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average baseline intensity.

-

Analyze key parameters of the calcium transients, such as peak amplitude, duration, and the area under the curve.

-

Compare the responses in this compound-treated wells to the vehicle control to quantify the potentiation effect.

-

References

- 1. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule positive allosteric modulation of homomeric kainate receptors GluK1-3: development of screening assays and insight into GluK3 structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application of BPAM344 in Calcium Imaging Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPAM344 is a positive allosteric modulator (PAM) of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system.[1] Specifically, this compound potentiates glutamate-evoked currents at GluK1, GluK2, and GluK3 subunits.[2][3] Its primary mechanism of action involves reducing the rapid desensitization of these receptors, which is a significant challenge in studying their function.[4][5] By stabilizing the active state of the receptor, this compound enables robust and reproducible measurements of receptor activity, making it an invaluable tool for calcium imaging assays in neuroscience research and drug discovery.

Calcium imaging is a widely used technique to monitor the intracellular calcium concentration ([Ca²⁺]i) as a proxy for neuronal activity and ion channel function. When KARs are activated, they allow the influx of cations, including Ca²⁺, leading to a transient increase in [Ca²⁺]i. This change can be visualized and quantified using calcium-sensitive fluorescent indicators. The application of this compound in these assays significantly enhances the signal window for KAR activation, facilitating high-throughput screening of agonists, antagonists, and other modulators targeting this receptor class.

Signaling Pathway of Kainate Receptor Modulation by this compound

The following diagram illustrates the mechanism by which this compound modulates kainate receptor activity, leading to an enhanced calcium signal. In the presence of an agonist like glutamate or kainate, the KAR channel opens. This compound binds to an allosteric site on the receptor, stabilizing the open conformation and preventing rapid desensitization. This prolonged channel opening results in a greater influx of calcium ions into the cell.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's effect on various kainate receptor subunits as determined by calcium-sensitive fluorescence-based assays and electrophysiology.

| Parameter | GluK1 | GluK2 | GluK3 | Reference |

| This compound EC₅₀ (µM) | 26.3 | 75.4 - 79 | 639 | |

| Fold Potentiation (at 100 µM this compound) | 5-fold | 15-fold | 59-fold | |

| Effect on Desensitization Kinetics (GluK2a) | Markedly decreased (from 5.5 ms to 775 ms) | N/A | N/A |

Experimental Protocols

General Workflow for Calcium Imaging Assay Using this compound

The diagram below outlines the general experimental workflow for a calcium imaging assay to screen for modulators of kainate receptors using this compound.

Detailed Protocol: Calcium Imaging in HEK293 Cells Expressing GluK2

This protocol is adapted from methodologies described in studies utilizing this compound in calcium-sensitive fluorescence-based assays.

Materials:

-

HEK293 cells

-

Expression plasmid for the desired kainate receptor subunit (e.g., human GluK2)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well black-walled, clear-bottom cell culture plates

-

Poly-D-lysine

-

Fluo-4 AM or another suitable calcium indicator

-

Pluronic F-127

-

This compound

-

Kainate (or L-Glutamate)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

-

Fluorescence plate reader or microscope with appropriate filters for the chosen calcium indicator.

Procedure:

Day 1: Cell Seeding and Transfection

-

Coat the 96-well plates with Poly-D-lysine according to the manufacturer's instructions to enhance cell adherence.

-

Seed HEK293 cells at a density of 40,000-60,000 cells per well in complete DMEM.

-

Incubate for 4-6 hours at 37°C and 5% CO₂ to allow cells to attach.

-

Transfect the cells with the GluK2 expression plasmid using a suitable transfection reagent following the manufacturer's protocol.

-

Incubate the transfected cells for 24-48 hours at 37°C and 5% CO₂.

Day 2 or 3: Calcium Assay

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

-

Aspirate the culture medium from the wells.

-

Add 50-100 µL of the loading solution to each well.

-

Incubate for 45-60 minutes at 37°C and 5% CO₂, or at room temperature for a longer duration, protected from light.

-

-

Washing:

-

Gently aspirate the loading solution.

-

Wash the cells twice with 100 µL of Assay Buffer per well, being careful not to dislodge the cells.

-

After the final wash, leave 100 µL of Assay Buffer in each well.

-

-

Compound and Agonist Addition:

-

Prepare stock solutions of this compound and the test compounds at various concentrations in Assay Buffer.

-

Add the desired concentration of this compound (e.g., a final concentration of 150 µM for robust GluK2 potentiation) and any test compounds to the wells.

-

Incubate for 5-15 minutes at room temperature.

-

Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

-

After a stable baseline is established, add the KAR agonist (e.g., Kainate at a final concentration of 100 µM) to the wells.

-

-

Data Acquisition and Analysis:

-

Continuously record the fluorescence intensity before and after the addition of the agonist. The temporal resolution should be high enough to capture the rapid calcium influx (e.g., readings every 1-2 seconds).

-

The change in fluorescence (ΔF) is typically calculated as the peak fluorescence after agonist addition minus the baseline fluorescence. This can be normalized to the baseline fluorescence (ΔF/F₀).

-

For dose-response experiments, plot the normalized fluorescence response against the concentration of the test compound and fit the data to a suitable pharmacological model to determine EC₅₀ or IC₅₀ values.

-

Troubleshooting and Considerations

-

Cell Health: Ensure cells are healthy and not over-confluent, as this can affect transfection efficiency and assay performance.

-

Dye Loading: Optimize dye concentration and incubation time to achieve a good signal-to-background ratio without causing cellular toxicity.

-

Compound Solubility: this compound and other small molecules may require a small amount of DMSO for solubilization. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid off-target effects.

-

Agonist Concentration: The concentration of the agonist (e.g., kainate) should be chosen to elicit a submaximal response in the absence of this compound to allow for clear potentiation.

-

Controls: Include appropriate controls in your assay:

-

Untransfected cells to check for endogenous receptor activity.

-

Wells with no agonist to determine baseline fluorescence drift.

-

Wells with agonist but no this compound to measure the unpotentiated response.

-

Wells with a known antagonist to validate the assay.

-

Conclusion

This compound is a powerful tool for studying kainate receptors in calcium imaging assays. By mitigating receptor desensitization, it provides a larger and more stable signal window, which is highly advantageous for both basic research into KAR physiology and for high-throughput screening campaigns in drug development. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their calcium imaging experiments.

References

- 1. The positive allosteric modulator this compound and L-glutamate introduce an active-like structure of the ligand-binding domain of GluK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification and Structure-Function Study of Positive Allosteric Modulators of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

Application Note: Utilizing BPAM344 to Investigate Kainate Receptor Desensitization Kinetics

Audience: Researchers, scientists, and drug development professionals.